molecular formula C5H4N4O B021763 1-Hydroxy-7-azabenzotriazole CAS No. 39968-33-7

1-Hydroxy-7-azabenzotriazole

Cat. No.: B021763
CAS No.: 39968-33-7
M. Wt: 136.11 g/mol
InChI Key: FPIRBHDGWMWJEP-UHFFFAOYSA-N
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Scientific Research Applications

1-Hydroxy-7-azabenzotriazole has numerous applications in scientific research:

Safety and Hazards

HOAt is classified as a flammable liquid (Category 3), and it can be harmful in contact with skin or if inhaled . It causes serious eye irritation and may cause cancer and damage fertility or the unborn child .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxy-7-azabenzotriazole can be synthesized through various methods. One common approach involves the reaction of 7-azabenzotriazole with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as crystallization and purification to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-7-azabenzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can produce a wide range of functionalized triazoles .

Comparison with Similar Compounds

1-Hydroxy-7-azabenzotriazole is often compared with other peptide coupling reagents such as:

    1-Hydroxybenzotriazole: Similar in structure but less effective in suppressing racemization.

    N-Hydroxysuccinimide: Commonly used but has different reactivity and efficiency.

    3-Hydroxy-3,4-dihydro-1,2,3-benzotriazine-4-one: Another coupling reagent with distinct properties.

This compound is unique due to its high efficiency in peptide coupling reactions and its ability to minimize racemization, making it a preferred choice in many synthetic applications .

Properties

IUPAC Name

3-hydroxytriazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-9-5-4(7-8-9)2-1-3-6-5/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIRBHDGWMWJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(N=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075239
Record name 3H-1,2,3-Triazolo[4,5-b]pyridine, 3-hydroxy-
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URL https://comptox.epa.gov/dashboard/DTXSID0075239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39968-33-7
Record name HOAt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39968-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxy-7-azabenzotriazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-1,2,3-Triazolo[4,5-b]pyridine, 3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H-1,2,3-Triazolo[4,5-b]pyridine, 3-hydroxy
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Record name 1-HYDROXY-7-AZABENZOTRIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX8XYH09H0
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Synthesis routes and methods

Procedure details

To 13.58 g of 2-nitro-3-methoxypyridine was added 26.4 mL of 95% hydrazine, 10.4 mL of water and 15.3 mL of DMF. The mixture was carefully warmed to about 70° on a hot plate. Spontaneous warming then set in, the temperature rising to about 80° as the solid dissolved. The solution was set aside for 24 hr and then evaporated from a water bath with the aid of a water aspirator to remove excess hydrazine and water. The dark green residue was cooled in an ice bath, diluted with 50 mL of water and acidified to Congo Red with concentrated hydrochloric acid (ca. 17 ml). A yellow-straw-colored solid separated and was filtered and washed with a little cold water to give 6.25 g (52.1%) of HOAt upon recrystallization from 75 mL of water gave 5.46 g (45.5%) of nearly colorless crystals, mp 216°-217° 1H NMR (CDCl3 -DMSO-d6): δ 7.35 (dd, 1, β-H), 8.3 (dd, 1, γ-H), 8.66 (dd, 1, α-H); Jα,β =4.2 Hz, Jβ,γ =8.2 Hz, Jα,γ =1.6 Hz. Evaporation of the filtrate gave an additional 0.14 g of the pure hydroxy compound so the total yield was 5.6 g (46.7%).
Quantity
13.58 g
Type
reactant
Reaction Step One
Quantity
26.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10.4 mL
Type
reactant
Reaction Step One
Name
Quantity
15.3 mL
Type
solvent
Reaction Step One
Name
Yield
52.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Hydroxy-7-azabenzotriazole
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